molecular formula C7H8F2N2 B14057878 3-(Aminomethyl)-4-(difluoromethyl)pyridine

3-(Aminomethyl)-4-(difluoromethyl)pyridine

Cat. No.: B14057878
M. Wt: 158.15 g/mol
InChI Key: FMAJWWCHVFJSKL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(difluoromethyl)pyridine is a compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a difluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective difluoromethylation of pyridines using oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment . This method allows for the precise introduction of the difluoromethyl group at specific positions on the pyridine ring.

Industrial Production Methods

Industrial production of 3-(Aminomethyl)-4-(difluoromethyl)pyridine may involve large-scale synthesis using commercially available reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as dearomatization, functionalization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(difluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Aminomethyl)-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminomethyl group can facilitate interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and aminomethyl-substituted pyridines. Examples include:

  • 3-(Aminomethyl)pyridine
  • 4-(Difluoromethyl)pyridine
  • 3-(Difluoromethyl)pyridine

Uniqueness

3-(Aminomethyl)-4-(difluoromethyl)pyridine is unique due to the presence of both the aminomethyl and difluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

[4-(difluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H8F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H,3,10H2

InChI Key

FMAJWWCHVFJSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)F)CN

Origin of Product

United States

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